2-Amino-N-ethyl-2-phenylacetamide
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Overview
Description
2-Amino-N-ethyl-2-phenylacetamide is an organic compound with a molecular formula of C10H14N2O It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by an ethyl group and a phenyl group
Preparation Methods
The synthesis of 2-Amino-N-ethyl-2-phenylacetamide can be achieved through several methods. One common approach involves the reaction of ethylamine with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the ethylamine attacks the carbonyl carbon of the 2-phenylacetyl chloride, leading to the formation of the desired product. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Amino-N-ethyl-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon for hydrogenation reactions, and bases like sodium hydroxide for deprotonation steps.
Scientific Research Applications
2-Amino-N-ethyl-2-phenylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Amino-N-ethyl-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. For example, it may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity. Alternatively, it could interact with receptor sites, modulating signal transduction pathways .
Comparison with Similar Compounds
2-Amino-N-ethyl-2-phenylacetamide can be compared with other similar compounds, such as:
2-Amino-2-phenylacetamide: Lacks the ethyl group, which may affect its solubility and reactivity.
N-Ethyl-2-phenylacetamide: Lacks the amino group, which can influence its ability to participate in hydrogen bonding and other interactions.
2-Amino-N-methyl-2-phenylacetamide: Similar structure but with a methyl group instead of an ethyl group, which can alter its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-N-ethyl-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-12-10(13)9(11)8-6-4-3-5-7-8/h3-7,9H,2,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUPSAFYAKFTLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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